4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a methoxyphenyl group, and a tetrahydro-2H-pyran moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the acylation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with 4-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzoyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nucleophilic substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine
- **4-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzoyl chloride
Uniqueness
What sets 4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H22ClN5O3 |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
4-chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22ClN5O3/c1-29-17-5-2-15(3-6-17)21(8-10-30-11-9-21)13-23-20(28)18-7-4-16(22)12-19(18)27-14-24-25-26-27/h2-7,12,14H,8-11,13H2,1H3,(H,23,28) |
InChI Key |
JUQGVNSDCIXSOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
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